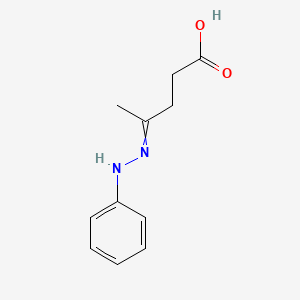

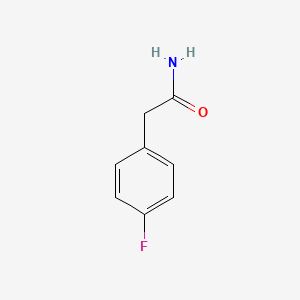

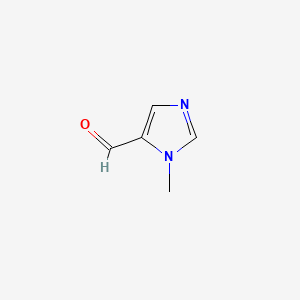

![molecular formula C11H11NO4 B1296869 Oxo[2-(propionylamino)phenyl]acetic acid CAS No. 352330-52-0](/img/structure/B1296869.png)

Oxo[2-(propionylamino)phenyl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxo[2-(propionylamino)phenyl]acetic acid (OPA) is a naturally occurring organic compound that has been studied for its potential medicinal and therapeutic uses. OPA is an important intermediate in the biosynthesis of several important compounds, including amino acids, fatty acids, and vitamins. OPA has been used in numerous scientific studies to investigate its biochemical and physiological effects and to understand its mechanisms of action.

Scientific Research Applications

Pharmacology

In pharmacology, Oxo[2-(propionylamino)phenyl]acetic acid may serve as a precursor for the synthesis of various pharmacologically active compounds. Its structure, featuring both an acetic acid and an amino phenyl group, allows for the potential development of non-steroidal anti-inflammatory drugs (NSAIDs), analgesics, or antipyretic agents. The propionylamino linkage could be key in creating enzyme inhibitors that target specific pathways within the body .

Organic Synthesis

As a building block in organic synthesis, this compound offers versatility due to its reactive sites. It can undergo condensation reactions to form amides and esters, which are valuable in synthesizing complex organic molecules. Additionally, the phenyl ring can participate in electrophilic aromatic substitution, potentially leading to the creation of new aromatic compounds with diverse applications .

Biochemistry Research

In biochemistry research, Oxo[2-(propionylamino)phenyl]acetic acid could be used to study enzyme-substrate interactions, particularly in enzymes that recognize phenylacetic acid derivatives. This compound might also be useful in probing the function of acyl-amino acid-releasing enzymes, which play a role in protein degradation .

Materials Science

Within materials science, this compound’s potential lies in its ability to modify surface properties. It could be used to synthesize polymers with specific functionalities or to create coatings that enhance material stability or confer additional properties like biocompatibility or controlled drug release .

Analytical Chemistry

In analytical chemistry, derivatives of Oxo[2-(propionylamino)phenyl]acetic acid could be developed as standards or reagents. For instance, it could be used in chromatography as a reference compound or in spectrophotometric assays as a chromophore due to its potential to absorb light at specific wavelengths .

Environmental Applications

This compound might have environmental applications in the development of green chemistry protocols. Its phenylacetic acid moiety could be explored for biodegradation studies, helping to understand how complex organic molecules break down in natural settings. It may also serve as a model compound for studying the environmental fate of similar organic pollutants .

properties

IUPAC Name |

2-oxo-2-[2-(propanoylamino)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-2-9(13)12-8-6-4-3-5-7(8)10(14)11(15)16/h3-6H,2H2,1H3,(H,12,13)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZDGUFFZKSXRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=CC=C1C(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40341969 |

Source

|

| Record name | Oxo[2-(propionylamino)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

352330-52-0 |

Source

|

| Record name | α-Oxo-2-[(1-oxopropyl)amino]benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352330-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxo[2-(propionylamino)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(5-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-3-carboxylic acid](/img/structure/B1296794.png)

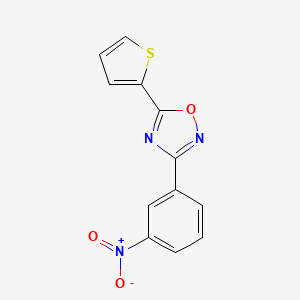

![5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1296812.png)